molecular formula C13H19ClN2O2S B7560673 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide

2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide

Cat. No. B7560673
M. Wt: 302.82 g/mol
InChI Key: JYKNUZHQXUZZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide, also known as CP-465,022, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of sulfonamide compounds and has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR).

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide involves its binding to the α7 nAChR, which is a ligand-gated ion channel that plays a crucial role in cognitive function and memory. By binding to this receptor, 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide can modulate the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in the regulation of cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide can improve cognitive function and memory in animal models of neurological disorders such as schizophrenia and Alzheimer's disease. This compound has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide has several advantages for use in lab experiments. It has a high affinity for the α7 nAChR, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide. One potential direction is the development of more potent and selective compounds that target the α7 nAChR. Another direction is the investigation of the potential therapeutic uses of this compound in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide involves a multi-step process that includes the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with 2-pyrrolidin-3-yl ethanol, followed by the addition of sodium hydride and the subsequent reaction with 2-chloro-4-methylbenzenesulfonyl chloride.

Scientific Research Applications

2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic uses in various neurological disorders such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound has a high affinity for the α7 nAChR, which is a key target for the treatment of these disorders.

properties

IUPAC Name

2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-10-2-3-13(12(14)8-10)19(17,18)16-7-5-11-4-6-15-9-11/h2-3,8,11,15-16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKNUZHQXUZZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2CCNC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide

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